molecular formula C10H19NO2 B6352535 Methyl 3-(cyclopentylamino)-2-methylpropanoate CAS No. 793607-17-7

Methyl 3-(cyclopentylamino)-2-methylpropanoate

Cat. No.: B6352535
CAS No.: 793607-17-7
M. Wt: 185.26 g/mol
InChI Key: FZHCDGGSBVUMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(cyclopentylamino)-2-methylpropanoate (CAS 793607-17-7) is a chemical compound supplied with a high purity of 98% . It is characterized by the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound belongs to the family of organic building blocks and is designed exclusively for research and development applications . Its structure, featuring both an ester and a secondary amine functional group linked to a cyclopentyl ring, makes it a valuable intermediate in synthetic organic chemistry. Researchers can utilize this compound in the exploration of new chemical entities, including the synthesis of more complex molecules like imidazolidine derivatives . These applications are critical in early-stage drug discovery and the development of novel bioactive compounds. The cyclopentylamino group can influence the physicochemical properties of resultant molecules, making this ester a useful precursor for modulating characteristics such as lipophilicity and steric bulk in target structures. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can procure this compound in various quantities, with standard sizes ranging from 1g to 100g .

Properties

IUPAC Name

methyl 3-(cyclopentylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8(10(12)13-2)7-11-9-5-3-4-6-9/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHCDGGSBVUMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

  • Deprotonation and Activation : Sodium hydride (NaH) or similar strong bases deprotonate cyclopentylamine, enhancing its nucleophilicity.

  • Conjugate Addition : The amine attacks the β-carbon of methyl methacrylate, forming a zwitterionic intermediate that collapses to yield the β-amino ester.

  • Workup : Acidic quenching followed by extraction and recrystallization isolates the product.

Example Protocol (adapted from):

  • Reagents : Methyl methacrylate (1.0 eq), cyclopentylamine (1.2 eq), NaH (1.5 eq), THF (solvent).

  • Conditions : 0°C → room temperature, 12–24 hours.

  • Yield : ~65–75% (estimated based on analogous reactions in).

Key Considerations :

  • Steric hindrance from the cyclopentyl group may slow reaction kinetics, necessitating extended reaction times.

  • Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

Nucleophilic Substitution of Methyl 3-Bromo-2-Methylpropanoate

This method involves displacing a bromine atom at the β-position of methyl 2-methylpropanoate with cyclopentylamine. The precursor, methyl 3-bromo-2-methylpropanoate, can be synthesized via radical bromination or Appel reaction.

Synthetic Pathway

  • Bromination : Methyl 2-methylpropanoate undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

  • Amination : The bromoester reacts with cyclopentylamine in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base.

Example Protocol (adapted from):

  • Bromination : Methyl 2-methylpropanoate (1.0 eq), NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 6 hours.

  • Amination : Methyl 3-bromo-2-methylpropanoate (1.0 eq), cyclopentylamine (1.5 eq), K₂CO₃ (2.0 eq), DMF, 60°C, 8 hours.

  • Yield : ~50–60% (bromination) → ~70–80% (amination).

Key Considerations :

  • Competing elimination reactions may reduce yields; excess amine and controlled temperature mitigate this.

  • Purification via silica gel chromatography ensures removal of unreacted bromoester.

Reductive Amination of Methyl 3-Oxo-2-Methylpropanoate

Reductive amination offers a two-step approach: (1) oxidation of methyl 2-methylpropanoate to the corresponding ketone and (2) condensation with cyclopentylamine followed by reduction.

Reaction Steps

  • Oxidation : Using pyridinium chlorochromate (PCC) or CrO₃, methyl 2-methylpropanoate is oxidized to methyl 3-oxo-2-methylpropanoate.

  • Condensation and Reduction : Cyclopentylamine condenses with the ketone to form an imine, which is reduced using NaBH₃CN or H₂/Pd-C.

Example Protocol (adapted from):

  • Oxidation : Methyl 2-methylpropanoate (1.0 eq), PCC (1.5 eq), CH₂Cl₂, room temperature, 4 hours.

  • Reductive Amination : Methyl 3-oxo-2-methylpropanoate (1.0 eq), cyclopentylamine (1.2 eq), NaBH₃CN (1.5 eq), MeOH, 0°C → room temperature, 6 hours.

  • Yield : ~60% (oxidation) → ~85% (reductive amination).

Key Considerations :

  • Over-oxidation to carboxylic acids must be controlled via stoichiometric PCC.

  • NaBH₃CN selectively reduces imines without affecting ester groups.

Alkylation of Methyl 3-Amino-2-Methylpropanoate

Starting from methyl 3-amino-2-methylpropanoate, alkylation with cyclopentyl bromide introduces the cyclopentyl group. This method requires protection-deprotection strategies to prevent polyalkylation.

Synthetic Pathway

  • Protection : The amine is protected as a Boc derivative using di-tert-butyl dicarbonate.

  • Alkylation : The protected amine reacts with cyclopentyl bromide under basic conditions (e.g., K₂CO₃).

  • Deprotection : Acidic hydrolysis (HCl/dioxane) removes the Boc group.

Example Protocol (adapted from):

  • Protection : Methyl 3-amino-2-methylpropanoate (1.0 eq), Boc₂O (1.2 eq), DMAP (0.1 eq), THF, room temperature, 12 hours.

  • Alkylation : Protected ester (1.0 eq), cyclopentyl bromide (1.5 eq), K₂CO₃ (2.0 eq), DMF, 60°C, 8 hours.

  • Deprotection : 4 M HCl/dioxane, room temperature, 2 hours.

  • Yield : ~80% (protection) → ~70% (alkylation) → ~90% (deprotection).

Key Considerations :

  • Boc protection ensures monoalkylation and simplifies purification.

  • Polar solvents (DMF) enhance alkylation rates.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Aza-Michael AdditionSingle-step, atom-economicalSteric hindrance reduces reactivity65–75%
Nucleophilic SubstitutionHigh selectivity for β-positionBromination step lowers overall yield50–60%
Reductive AminationAvoids harsh alkylation conditionsRequires oxidation step60–85%
Alkylation with ProtectionPrevents polyalkylationMulti-step synthesis increases complexity70–90%

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopentylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Organic Synthesis

Methyl 3-(cyclopentylamino)-2-methylpropanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique cyclopentyl group allows for specific reactivity patterns that can be exploited in synthetic pathways.

Reactions Involving this compound :

  • Hydrolysis : Converts to 3-(cyclopentylamino)-2-methylpropanoic acid and methanol.
  • Reduction : Can be reduced to form 3-(cyclopentylamino)-2-methylpropanol using lithium aluminum hydride.
  • Substitution Reactions : The amino group can participate in nucleophilic substitution, leading to various derivatives.

Medicinal Chemistry

This compound is under investigation for its potential pharmacological properties, particularly as a building block for drug development. The cyclopentyl group may influence the biological activity of derivatives formed from this compound.

Potential Pharmacological Applications :

  • Antitumor Activity : Compounds similar to this compound have shown promise in cancer research, particularly as inhibitors of specific cellular pathways involved in tumor growth.
  • Enzyme Interaction Studies : It may serve as a probe to study enzyme mechanisms and protein-ligand interactions.

Material Science

This compound can be utilized in the preparation of polymers and other materials with tailored properties. Its chemical structure can impart specific characteristics to materials, such as flexibility or thermal stability.

Case Studies and Research Insights

  • Biochemical Research : Studies indicate that this compound can act as a reagent in proteomics, aiding in the identification and characterization of proteins.
  • Pharmaceutical Development : Ongoing research is focused on synthesizing derivatives that could serve as potential drug candidates targeting various diseases, including cancer.
  • Material Science Innovations : Recent studies have explored the use of this compound in creating novel polymers with enhanced properties, which could have applications in coatings and biomedical devices.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopentylamino)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cell membrane receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Methyl 3-(cyclopentylamino)-2-methylpropanoate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
This compound 793607-17-7 C₁₀H₁₉NO₂ 185.26 Cyclopentylamino, methyl ester Liquid (shipped in grams)
Methyl 3-(butylamino)-2-methylpropanoate (13a) - C₉H₁₉NO₂ 173.25 Butylamino, methyl ester Yellow to orange oil
Methyl 3-(dimethylamino)-2-methylpropanoate 10205-34-2 C₇H₁₅NO₂ 145.20 Dimethylamino, methyl ester Liquid (research use)
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate 1221341-95-2 C₁₁H₂₃NO₄ 233.30 Diethoxyethylamino, methyl ester High-purity API intermediate
Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate 887969-56-4 C₁₆H₂₂BrNO₄ 372.25 3-Bromophenyl, tert-butoxycarbonyl, methyl ester Solid (m.p. data not available)

Key Observations :

  • Molecular Weight: The diethoxyethylamino derivative (233.30 g/mol) has a higher molecular weight due to its extended alkyl-ether chain, which may influence its pharmacokinetic properties .
  • Functional Groups : The tert-butoxycarbonyl (Boc) group in the bromophenyl variant enhances stability during synthetic steps, a feature absent in the parent compound .

Physicochemical Properties

  • Boiling Points : The bromophenyl derivative has a boiling point of 453.5±40.0°C , significantly higher than the parent compound, likely due to aromatic ring interactions .
  • Hydrogen Bonding: Compounds like Methyl 3-(dimethylamino)-2-methylpropanoate exhibit lower hydrogen bond acceptor counts (3 vs. 4 in the bromophenyl variant), impacting solubility in polar solvents .
  • Ionization Behavior: Esters such as ethyl hexanoate and methyl octanoate (from unrelated but structurally similar esters) form dimers in ionization regions, a phenomenon likely shared by this compound due to its ester functionality .

Biological Activity

Methyl 3-(cyclopentylamino)-2-methylpropanoate is a compound with significant potential in medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₇NO₂
  • Molecular Weight : Approximately 171.24 g/mol
  • Functional Groups : Contains a cyclopentylamino group and a methylpropanoate structure.

This compound's unique structure allows it to interact with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for cellular processes, potentially affecting pathways involved in cancer proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects on target cells.

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung adenocarcinoma) and H460 (large cell lung carcinoma).
  • Findings : The compound showed significant inhibition of cell proliferation at concentrations as low as 10 µM, indicating its potential as an anticancer agent .

Case Studies

  • Anticancer Activity :
    • A study evaluated the compound's effects on the expression of oncogenes in cancer cells. Results indicated a downregulation of key oncogenic pathways, suggesting its role in inhibiting tumor growth .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-(benzylamino)-2-methylpropanoateC₁₁H₁₅NO₂Contains a benzyl group instead of cyclopentyl
Methyl 3-amino-2-methylpropanoateC₅H₁₁NO₂Lacks a cyclopentyl group; simpler structure
Methyl 3-(cyclohexylamino)-2-methylpropanoateC₁₁H₁₉NO₂Cyclohexyl group provides different reactivity

These comparisons highlight how variations in substituents can affect biological activity and therapeutic potential.

Applications in Research and Medicine

This compound has several applications:

  • Medicinal Chemistry : It serves as a scaffold for developing new drugs targeting various diseases, particularly cancer.
  • Biochemical Research : Utilized in proteomics for studying protein interactions and enzyme activities.
  • Pharmaceutical Development : Investigated for its potential as an active pharmaceutical ingredient (API) in formulations aimed at treating neurodegenerative diseases and cancers.

Q & A

Q. What are the optimal synthetic routes and conditions for Methyl 3-(cyclopentylamino)-2-methylpropanoate to achieve high yield and purity?

  • Methodological Answer : The synthesis of methyl propanoate derivatives often involves nucleophilic substitution or condensation reactions. For example, palladium on carbon (Pd/C) with triethylamine can catalyze amination steps, as seen in structurally similar compounds . Protecting groups like tert-butyldimethylsilyl (TBS) may stabilize reactive intermediates during synthesis, as demonstrated in the synthesis of Methyl (R)-3-((TBS)oxy)-2-methylpropanoate, where TBSCl and imidazole were used under controlled temperatures (0°C to rt) to achieve 95% yield . Reaction monitoring via TLC and purification via flash chromatography (e.g., PE:Et₂O gradients) are critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming structural features like the cyclopentylamino group and methyl ester . Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl at ~1740 cm⁻¹) . High-performance liquid chromatography (HPLC) can assess purity, especially when resolving enantiomers or regioisomers .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound across assay systems be resolved?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent, cell lines). For instance, pyrazole derivatives showed varied anti-inflammatory activity depending on the inflammatory model used . To resolve contradictions:
  • Standardize assays : Use identical cell lines (e.g., THP-1 monocytes) and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Validate targets : Employ surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinities for suspected targets (e.g., PCSK9 inhibitors in patent literature) .
  • Cross-validate with orthogonal methods : Compare in vitro enzyme inhibition data with in vivo pharmacokinetic profiles .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Methodological Answer : Stability challenges in aqueous or acidic environments can be addressed via:
  • Structural modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to the cyclopentyl ring to reduce hydrolysis susceptibility .
  • Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility and protect the ester moiety .
  • Accelerated stability testing : Conduct stress studies (40°C/75% RH) with HPLC monitoring to identify degradation products and refine storage conditions .

Q. How can researchers identify the pharmacological targets of this compound?

  • Methodological Answer : Target identification requires multi-modal approaches:
  • Computational docking : Screen against protein databases (e.g., PDB) using software like AutoDock to predict binding to enzymes such as PCSK9 .
  • Proteomic profiling : Use affinity chromatography with immobilized compound derivatives to capture interacting proteins, followed by LC-MS/MS analysis .
  • Gene knockout/knockdown : CRISPR-Cas9 editing in cell models (e.g., HEK293) to assess loss of compound efficacy when specific genes (e.g., NF-κB) are disabled .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.